N-[3-(trifluoromethyl)benzyl]benzenesulfonamide -

N-[3-(trifluoromethyl)benzyl]benzenesulfonamide

Catalog Number: EVT-4661161
CAS Number:
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)

    Compound Description: This compound acts as a phospholipase C (PLC) activator, stimulating apoptosis in smooth muscle cells. Research indicates it can increase vascular reactivity and calcium influx from both intra- and extracellular stores, particularly in lipopolysaccharide (LPS) pretreated arteries. This suggests potential therapeutic applications for sepsis treatment. [, ]

    Relevance: This compound shares the core structure of a benzenesulfonamide moiety linked to a 3-(trifluoromethyl)phenyl group with N-[3-(trifluoromethyl)benzyl]benzenesulfonamide. The primary difference lies in the additional 2,4,6-trimethyl substitution on the benzenesulfonamide ring in m-3M3FBS. This modification likely influences its interaction with PLC and subsequent biological effects. [, ]

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-yl]benzenesulfonamide (SC-236)

    Compound Description: Identified as a highly selective cyclooxygenase-2 (COX-2) inhibitor, SC-236 displays anti-inflammatory properties. Studies demonstrate its ability to inhibit the expression of various inflammatory mediators, suppress nuclear factor-κB (NF-κB) activation, and modulate mitogen-activated protein kinases (MAPKs) in human mast cells. This suggests therapeutic potential for mast cell-mediated inflammatory diseases. [, ]

    Relevance: While sharing the benzenesulfonamide moiety with N-[3-(trifluoromethyl)benzyl]benzenesulfonamide, SC-236 incorporates a distinct 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole group instead of the benzyl substituent. This difference in structure likely contributes to its COX-2 selectivity and anti-inflammatory activity. [, ]

N-(3,5-Bis(trifluoromethyl)benzyl)stearamide (3)

    Compound Description: This fatty acid amide was synthesized via a solventless, metal- and catalyst-free direct amidation reaction. It was fully characterized using various spectroscopic methods (IR, UV-Vis, NMR, mass spectrometry) and elemental analysis. Additionally, its molecular properties were studied using density functional theory (DFT) calculations. []

N-(2,2,2-Trifluoro-ethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide (T0901317)

    Compound Description: T0901317 serves as a non-steroidal ligand for Liver X receptor alpha (LXRα), a nuclear receptor involved in regulating cholesterol, bile acid, and glucose metabolism. This compound was utilized in structure-function studies to investigate the ligand-binding domain of LXRα. []

(3-[3-[(2-Chloro-3-trifluoromethyl-benzyl)-(2,2-diphenyl-ethyl)-amino]-propoxy]-phenyl)-acetic acid (GW3965)

    Compound Description: GW3965 represents another non-steroidal ligand for LXRα, used alongside T0901317 to probe the structural features of the LXRα ligand-binding domain. It helped identify amino acid residues crucial for interaction with both steroidal and non-steroidal ligands. []

N-[3,5-Bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Heterocycles

    Compound Description: This series of compounds, with variations in the heterocyclic rings A and B, act as potent NK1 receptor antagonists. Structure-activity relationship studies revealed that a 6-membered heterocycle for ring A and an aromatic or aliphatic ring for ring B resulted in optimal potency. Some derivatives, notably tetrahydropyridine derivatives, displayed excellent in vitro and in vivo inhibitory effects. []

    Relevance: These compounds share the N-[3,5-bis(trifluoromethyl)benzyl]carbamoyl motif with N-[3-(trifluoromethyl)benzyl]benzenesulfonamide. The shared motif suggests this structural feature might be important for interacting with biological targets, although the specific target and mode of action may differ. The key difference lies in the presence of a heterocyclic ring directly linked to the carbamoyl group in these NK1 antagonists, which is absent in the target compound. []

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

    Compound Description: DPC 423 is a compound whose metabolism was extensively studied in various species. It undergoes extensive metabolism, resulting in various metabolites, including aldehyde, carboxylic acid, benzyl alcohol, glutamate conjugates, glucuronide conjugates, glutathione adducts, a sulfamate conjugate, oxime isomers, and an amide. These metabolic pathways involve both common and unusual biotransformations, highlighting the complexity of drug metabolism. []

N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide

    Compound Description: This compound acts as a bifunctional organocatalyst in asymmetric catalysis. Its chiral nature and bifunctionality allow it to promote enantioselective transformations, expanding the toolkit for synthesizing chiral molecules. []

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

    Compound Description: This molecule's crystal structure reveals significant twists between its pyrazole, furan, and benzene rings. It exhibits supramolecular chain formation along the [] direction due to N—H⋯O and N—H⋯N hydrogen bonding involving the sulfonamide and pyrazole nitrogens. These chains further connect into layers via C—H⋯O interactions. []

4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide

    Compound Description: The crystal structure of this molecule highlights significant twists between its phenyl, pyrazole, and benzene rings. Similar to the furan-containing analogue, this compound also exhibits supramolecular tube formation along the b-axis due to N—H⋯O and N—H⋯N hydrogen bonding involving the sulfonamide and pyrazole nitrogens. These tubes are connected into layers through C—H⋯O interactions. []

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: Synthesized as a potential anti-inflammatory agent, this annulated 1,4-dihydropyridine (1,4-DHP) derivative's structure was confirmed by IR, NMR, HRMS, and X-ray crystallography. X-ray analysis revealed a triclinic crystal system with a sofa conformation for the cyclohexene ring and a slight boat conformation for the 1,4-dihydropyridine ring. []

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

    Compound Description: The crystal structure of this compound shows a chair conformation for the piperazine ring. The tosyl and trifluoromethylphenyl rings are significantly twisted relative to the piperazine plane. Weak C—H⋯π interactions contribute to the stability of the crystal structure. []

N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (N-benzylflouoxetine)

    Compound Description: This compound is the N-benzyl derivative of fluoxetine, an antidepressant drug. Its crystal structure reveals significant inclinations between its three aromatic rings. The molecules are linked via C—H⋯π interactions to form one-dimensional chains in the crystal lattice. []

α,α‐Bis(1‐methyl‐4‐trifluoromethyl‐5‐pyrazolyl)benzyl benzoate and α‐(1‐methyl‐4‐trifluoromethyl‐3‐pyrazolyl)‐α‐(1‐methyl‐4‐trifluoromethyl‐5‐pyrazolyl)benzyl benzoate

    Compound Description: These two compounds are isomers, differing in the position of a methyl group on one of the pyrazole rings. This subtle difference leads to distinct orientations of the trifluoromethyl groups relative to the ester group in their respective structures. []

Properties

Product Name

N-[3-(trifluoromethyl)benzyl]benzenesulfonamide

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-6-4-5-11(9-12)10-18-21(19,20)13-7-2-1-3-8-13/h1-9,18H,10H2

InChI Key

GQLDQXIEBZFKKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.